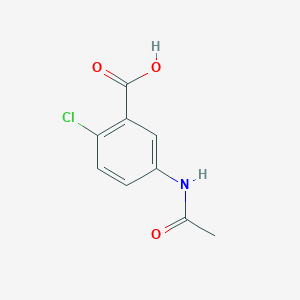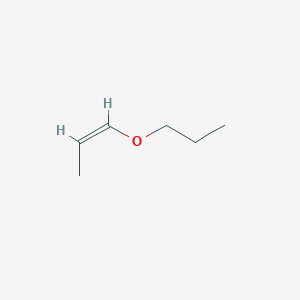
cis-1-Propoxypropene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cis-1-propoxypropene, also known as allyl propyl ether, is a chemical compound that is widely used in the field of organic chemistry. It is an allyl ether that is used as a solvent and as a reagent in various chemical reactions. The compound has a molecular formula of C6H12O and a molecular weight of 100.16 g/mol.
Wissenschaftliche Forschungsanwendungen
Cis-1-propoxypropene has a wide range of scientific research applications. It is used as a solvent in various chemical reactions, such as the synthesis of organic compounds and polymers. It is also used as a reagent in the synthesis of other compounds, such as cis-1-Propoxypropene ethers and esters. Additionally, it is used as a starting material in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The exact mechanism of action of cis-1-propoxypropene is not well understood. However, it is believed to act as a nucleophile in various chemical reactions. It can also act as a leaving group in certain reactions.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of cis-1-propoxypropene. However, it is known to be a mild irritant to the skin and eyes. It is also flammable and can be harmful if ingested or inhaled.
Vorteile Und Einschränkungen Für Laborexperimente
Cis-1-propoxypropene has several advantages as a solvent and reagent in lab experiments. It has a low boiling point, which makes it easy to remove from reaction mixtures. It is also relatively non-toxic and has a low odor. However, it can be difficult to handle due to its flammability and reactivity. It is also not compatible with certain materials, such as certain plastics and elastomers.
Zukünftige Richtungen
There are several future directions for research on cis-1-propoxypropene. One area of interest is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of interest is the use of cis-1-propoxypropene as a starting material in the synthesis of new pharmaceuticals and agrochemicals. Additionally, there is potential for the use of cis-1-propoxypropene in the development of new materials, such as polymers and coatings.
Synthesemethoden
The most common method of synthesizing cis-1-propoxypropene is through the reaction of propylene oxide with cis-1-Propoxypropene alcohol. The reaction is catalyzed by a strong acid, such as sulfuric acid, and takes place at high temperatures. The reaction yields cis-1-propoxypropene as the main product, along with some other by-products.
Eigenschaften
CAS-Nummer |
14360-78-2 |
|---|---|
Produktname |
cis-1-Propoxypropene |
Molekularformel |
C6H12O |
Molekulargewicht |
100.16 g/mol |
IUPAC-Name |
1-[(Z)-prop-1-enoxy]propane |
InChI |
InChI=1S/C6H12O/c1-3-5-7-6-4-2/h3,5H,4,6H2,1-2H3/b5-3- |
InChI-Schlüssel |
NTXOAYYHJHJLCN-HYXAFXHYSA-N |
Isomerische SMILES |
CCCO/C=C\C |
SMILES |
CCCOC=CC |
Kanonische SMILES |
CCCOC=CC |
Synonyme |
(Z)-1-Propyloxy-1-propene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



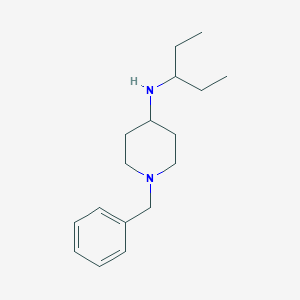
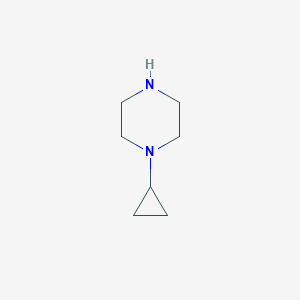

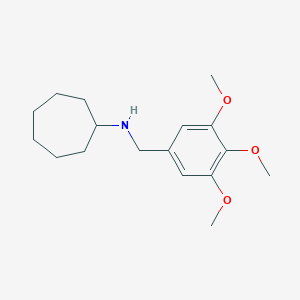
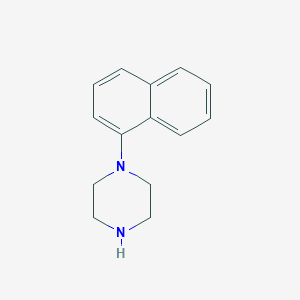
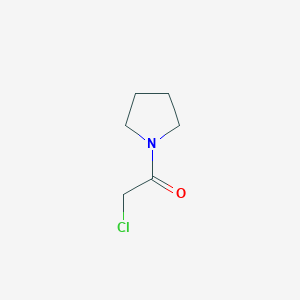
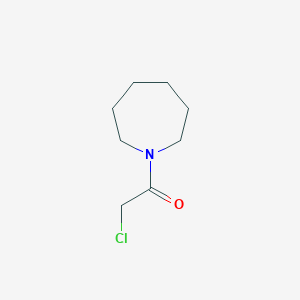
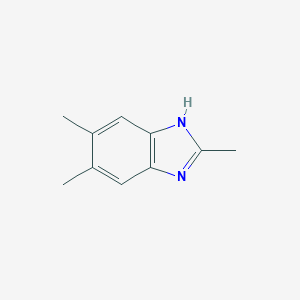
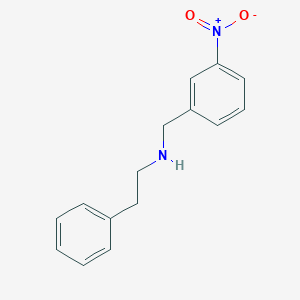
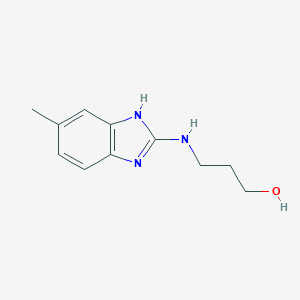
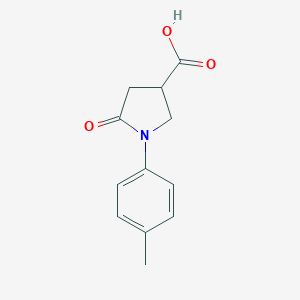
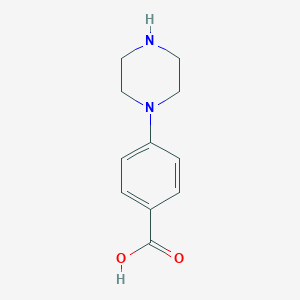
![2-Chloro-1-[4-(3-chlorophenyl)piperazin-1-yl]ethanone](/img/structure/B79555.png)
